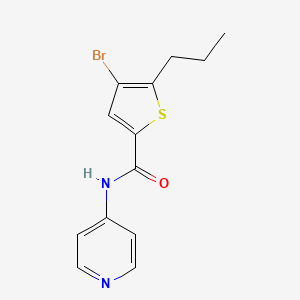
bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate, also known as FPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a phosphoramidate ester that has been synthesized using various methods.
Mécanisme D'action
Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate acts as a flame retardant by releasing phosphorus-containing radicals that react with the combustion chain reaction and interrupt the process. It also acts as an anti-corrosive agent by forming a protective layer on metal surfaces. As a pesticide, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme essential for nerve function.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not have any significant adverse effects on human health. However, it has been found to have some effects on the nervous system, including inhibition of acetylcholinesterase activity.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate has several advantages for use in lab experiments, including its low toxicity, stability, and effectiveness as a flame retardant and anti-corrosive agent. However, its effectiveness as a pesticide is limited due to its relatively weak inhibitory activity against acetylcholinesterase.
Orientations Futures
There are several potential future directions for research on bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate. One area of interest is the development of more effective flame retardant materials using this compound. Another potential direction is the development of more potent anti-corrosive agents using this compound as a starting point. Additionally, further research is needed to explore the potential of this compound as a pesticide and to identify more effective inhibitors of acetylcholinesterase.
Méthodes De Synthèse
Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate can be synthesized by reacting 2-fluoroaniline and 4-propoxyphenol with phosphorus oxychloride and triethylamine. The resulting compound is purified using column chromatography.
Applications De Recherche Scientifique
Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate has been found to have potential applications in various fields of scientific research. It has been studied as a potential flame retardant due to its ability to inhibit the combustion process. This compound has also been studied for its anti-corrosive properties and as a potential pesticide.
Propriétés
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-4-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2NO4P/c1-2-15-26-17-13-11-16(12-14-17)24-29(25,27-20-9-5-3-7-18(20)22)28-21-10-6-4-8-19(21)23/h3-14H,2,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUQWRKGGRIIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N,N-diisopropylbenzamide](/img/structure/B5005822.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5005834.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005842.png)

![2-ethyl-N-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5005849.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5005855.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-1-naphthamide](/img/structure/B5005864.png)
![N-[2-(benzoylamino)benzoyl]phenylalanine](/img/structure/B5005867.png)

![2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5005893.png)
![1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5005904.png)
